(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-methenyltetrahydrohomofolate is inhibitor of glycinamide ribonucleotide transformylase and aminoimidazole ribonucleotide transformylase; an anti-purine drug.
Scientific Research Applications
Antitumor Agents and Inhibitors
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Compounds synthesized from derivatives of this chemical structure have shown potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase. These compounds have been evaluated for their antitumor properties, with some demonstrating significant growth inhibition of human tumor cell lines in culture (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Inhibitors of Thymidylate Synthase : A derivative synthesized from the chemical structure primarily inhibited thymidylate synthase, suggesting potential as an antitumor agent (Taylor, Kuhnt, Shih, Rinzel, Grindey, Barredo, Jannatipour, & Moran, 1992).
Selective Transport by Folate Receptors and Proton-Coupled Folate Transporter : Compounds derived from this structure have shown selective transport by folate receptors and proton-coupled folate transporter, with potent in vitro and in vivo antitumor activity (Wang, Cherian, Desmoulin, Polin, Deng, Wu, Hou, White, Kushner, Matherly, & Gangjee, 2010).
Potential Antifolates and Anticancer Agents : Some synthesized derivatives have been identified as potential antifolates and anticancer agents, showing activity against certain cancer cell lines (Su, Yang, Huang, Ren, Watanabe, & Chou, 1993).
Biological Activities and Synthesis
Diverse Biological Activities : Research has focused on synthesizing various derivatives with diverse biological activities, including antifolate, antitumor, and potential antimicrobial properties (Mohammed, Ahmed, & Abachi, 2016).
Synthesis of Heterocyclic Compounds : Studies have explored the synthesis of novel polyfunctionally substituted pyrimidines, indicating the versatility of this chemical structure in creating diverse heterocyclic compounds (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).
properties
CAS RN |
118252-44-1 |
---|---|
Product Name |
(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |
Molecular Formula |
C19H24N6O6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N6O6/c20-15-12(17(29)25-19(21)24-15)2-1-9-22-11-5-3-10(4-6-11)16(28)23-13(18(30)31)7-8-14(26)27/h3-6,13,22H,1-2,7-9H2,(H,23,28)(H,26,27)(H,30,31)(H5,20,21,24,25,29)/t13-/m0/s1 |
InChI Key |
CPVRCGLCOADOPV-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,11-methenyltetrahydrohomofolate; 5-DACTHF; 543U76; 5-Deazacyclotetrahydrofolate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.